N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-tosylacetamide
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Overview
Description
“N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-tosylacetamide” is a benzoxazole derivative. Benzoxazole derivatives are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . They have been synthesized and evaluated for their in vitro antibacterial, antifungal, and anticancer activities .
Synthesis Analysis
Benzoxazole derivatives are synthesized from 2-aminobenzoxazole . The structure of the newly synthesized compounds is confirmed by chemical tests, elemental (C, H, N, and S), and spectral (IR, 1H NMR, 13C NMR, and mass) analysis .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is confirmed by IR, 1H/13C-NMR, and mass spectroscopy . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzoxazole derivatives are confirmed by IR, 1H/13C-NMR, and mass spectroscopy . The presence of electron-withdrawing groups improves the antimicrobial activity against certain bacteria .Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives are confirmed by IR, 1H/13C-NMR, and mass spectroscopy . The yield, melting range, and IR values are some of the properties that are analyzed .Scientific Research Applications
Anticancer Activity
- New derivatives of 2-(4-aminophenyl)benzothiazole, structurally related to N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-tosylacetamide, were synthesized and evaluated for their antitumor activity against a range of human tumor cell lines. Compounds with considerable anticancer activity were identified, highlighting the potential therapeutic applications of these molecules in oncology (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Activity
- A study synthesized a brominated benzoxazole derivative, related to this compound, and assessed its antibacterial activity against both Gram-negative and Gram-positive bacteria. The compound displayed moderate antibacterial properties, contributing to the understanding of the antimicrobial potential of benzoxazole derivatives (Aswathy et al., 2017).
Mechanism of Action
Target of Action
Benzoxazole derivatives, to which this compound belongs, have been associated with a wide range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Benzoxazole derivatives have been shown to modulate the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways . These pathways are involved in cell proliferation, differentiation, and survival .
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its potential interaction with various targets . The NF-κB and MAPK pathways, which are known to be modulated by benzoxazole derivatives, play crucial roles in immune response, inflammation, cell growth, and apoptosis .
Pharmacokinetics
A study on similar benzothiazole derivatives showed a favourable pharmacokinetic profile .
Result of Action
Benzoxazole derivatives have been associated with diverse biological activities such as antimicrobial, antifungal, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Future Directions
The future research in this area could focus on the development of new benzoxazole derivatives with improved efficacy and lesser side effects. There is an increased demand to develop newer antimicrobial agents . The current review concentrates on the diverse biological potential of oxazole derivatives in the new millennium .
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-15-9-11-18(12-10-15)29(26,27)14-21(25)23-17-6-4-5-16(13-17)22-24-19-7-2-3-8-20(19)28-22/h2-13H,14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKSODWJPNFJFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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